3-Nitro-4-((phenylthio)methyl)benzoic acid
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Overview
Description
3-Nitro-4-((phenylthio)methyl)benzoic acid is an organic compound characterized by a nitro group, a phenylthio group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-((phenylthio)methyl)benzoic acid typically involves a multi-step process:
Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction. This can be done by reacting the nitro-substituted benzoic acid with thiophenol in the presence of a base like sodium hydroxide.
Oxidation: The final step involves the oxidation of the methyl group to a carboxylic acid, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Optimized Conditions: Use of specific catalysts and optimized temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine) with Lewis acids like aluminum chloride.
Major Products
Sulfoxides and Sulfones: From oxidation of the phenylthio group.
Amino Derivatives: From reduction of the nitro group.
Halogenated Compounds: From electrophilic substitution reactions.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form complexes.
Biology and Medicine
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt microbial cell walls.
Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammation.
Industry
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
Polymer Additives: Incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 3-Nitro-4-((phenylthio)methyl)benzoic acid exerts its effects depends on its specific application:
Antimicrobial Action: The compound disrupts microbial cell walls or inhibits essential enzymes, leading to cell death.
Anti-inflammatory Action: It inhibits enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic Acid: Lacks the phenylthio group, making it less versatile in certain applications.
4-((Phenylthio)methyl)benzoic Acid: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.
3-Nitro-4-methylbenzoic Acid: Lacks the phenylthio group, limiting its use in coordination chemistry and other applications.
Uniqueness
3-Nitro-4-((phenylthio)methyl)benzoic acid is unique due to the presence of both the nitro and phenylthio groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in research and industry.
Properties
CAS No. |
103439-87-8 |
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Molecular Formula |
C14H11NO4S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
3-nitro-4-(phenylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)10-6-7-11(13(8-10)15(18)19)9-20-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) |
InChI Key |
JLGNLQXTDHPWPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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